molecular formula C14H14S B8000439 3-(3-Methylphenyl)phenyl methyl sulfide

3-(3-Methylphenyl)phenyl methyl sulfide

Cat. No.: B8000439
M. Wt: 214.33 g/mol
InChI Key: PDDBFXMWLRKIIF-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)phenyl methyl sulfide is an organosulfur compound featuring a methylsulfide (-S-CH₃) group bridging two aromatic rings: one benzene ring and a second substituted with a meta-methyl group.

Properties

IUPAC Name

1-methyl-3-(3-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBFXMWLRKIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)phenyl methyl sulfide typically involves the reaction of 3-iodotoluene with a suitable thiol under conditions that promote the formation of the sulfide bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)phenyl methyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions

Major Products

    Oxidation: The major products of oxidation are sulfoxides and sulfones.

    Substitution: The products depend on the specific electrophile used in the reaction.

Scientific Research Applications

3-(3-Methylphenyl)phenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)phenyl methyl sulfide in chemical reactions involves the formation and cleavage of the sulfide bond. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Substituent Effects on Sulfide Reactivity and Stability

  • 3-Chloro-2-methylphenyl Methyl Sulfide (CAS 82961-52-2) :
    This analog replaces the 3-methylphenyl group with a chloro substituent. Chlorine’s electron-withdrawing nature increases the sulfide’s susceptibility to oxidation compared to the electron-donating methyl group in 3-(3-Methylphenyl)phenyl methyl sulfide. Such differences may alter reaction pathways in nucleophilic substitutions or electrophilic aromatic substitutions .

  • (3-Methylphenyl)methanesulfonyl Fluoride (CAS 1888929-48-3) :
    Replacing the sulfide with a sulfonyl fluoride (-SO₂F) group introduces strong leaving-group ability, making it reactive in cross-coupling reactions. In contrast, the sulfide’s lower oxidation state (S-II vs. S+VI in sulfonyl fluoride) limits its utility in such contexts but enhances stability under reducing conditions .

Functional Group Comparisons

  • 3-(Methylsulfinyl)phenylacetic Acid (CAS 118675-14-2) :
    Oxidation of the sulfide group to a sulfoxide (-S(O)-) increases polarity, raising the melting point (110–112°C) and aqueous solubility. The sulfoxide’s chirality also introduces stereochemical complexity absent in the parent sulfide .

  • Methyl [3-(Trifluoromethyl)phenyl]cyanocarbonimidodithioate (CAS 2627-53-4): This compound features a dithioate group (-SCS-) and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity, while the dithioate moiety offers distinct coordination properties in metal-catalyzed reactions, unlike the simpler sulfide .

Physical and Chemical Properties: Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group
This compound* C₁₄H₁₄S 214.33 N/A Sulfide (-S-CH₃)
3-Chloro-2-methylphenyl methyl sulfide C₈H₉ClS 172.67 N/A Sulfide (-S-CH₃)
3-(Methylsulfinyl)phenylacetic acid C₉H₁₀O₃S 198.24 110–112 Sulfoxide (-S(O)-)
(3-Methylphenyl)methanesulfonyl fluoride C₈H₉FO₂S 188.22 N/A Sulfonyl fluoride (-SO₂F)

*Estimated properties based on structural analogs.

Biological Activity

3-(3-Methylphenyl)phenyl methyl sulfide, also known as methyl sulfide, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H14S
  • Molecular Weight : 230.33 g/mol
  • CAS Number : 91658268

The compound features a methyl sulfide functional group attached to a biphenyl structure, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated for its effectiveness against pancreatic carcinoma (518A), colon carcinoma (HT-29), and breast carcinoma (MCF-7).

Cell Line IC50 (µM)
Pancreatic Carcinoma5.1
Colon Carcinoma10
Breast Carcinoma8.7

The IC50 values indicate that the compound has significant antiproliferative effects, suggesting its potential use in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.
  • Cancer Treatment Research : In preclinical models, the compound showed a marked reduction in tumor size when administered alongside standard chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Methylphenyl)phenyl methyl sulfide, and how are reaction conditions optimized?

The synthesis of aryl sulfides like this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, methyl sulfide groups can act as nucleophiles in SNAr reactions with halogenated aromatic precursors under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require inert atmospheres to prevent oxidation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and stabilize intermediates.
  • Catalysts : Copper(I) iodide or palladium complexes may accelerate coupling reactions .
    Optimization involves iterative adjustments to stoichiometry, solvent purity, and reaction duration, monitored via TLC or GC-MS.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, critical for verifying regiochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl sulfide protons (δ 2.1–2.5 ppm) and aromatic splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

The electron-rich methyl sulfide group activates the aromatic ring toward electrophiles. Substituent effects are critical:

  • Steric hindrance : The 3-methylphenyl group directs electrophiles to para/ortho positions but may slow kinetics due to steric bulk.
  • Electronic effects : Sulfide groups donate electrons via resonance, enhancing ring activation. Competitive oxidation to sulfoxide/sulfone derivatives can occur under harsh conditions, altering reactivity .
    Data Table : Substituent Effects on Reactivity
Substituent PositionReactivity Trend (vs. Parent)Key Interaction
3-MethylphenylIncreased steric hindranceSlows kinetics
4-FluoroEnhanced electrophilicityStabilizes σ-complex

Q. How can researchers detect and quantify this compound in biological matrices?

Fluorescent probes like DCI-H2_2Sem_{em} = 674 nm) are adapted for sulfide detection. The probe’s methyl 3-(2-carbonylphenyl)-2-cyanoacrylate group undergoes H2_2S-induced cyclization, enabling ratiometric quantification in live cells. Key steps:

  • Calibration : Linear response curves (0–50 µM) in PBS or cell lysate.
  • Selectivity : Validation against thiols (e.g., glutathione) and reactive oxygen species .

Q. What contradictions exist in the reported biological activities of structurally similar sulfides, and how can they be resolved?

Some sulfides show conflicting antimicrobial efficacy in literature, likely due to:

  • Structural variations : Minor changes (e.g., substituent position) drastically alter membrane permeability. For example, 3-methyl vs. 4-methyl analogs exhibit 10-fold differences in MIC values against S. aureus .
  • Assay conditions : Discrepancies in pH, incubation time, or solvent (DMSO vs. aqueous) affect bioavailability.
    Resolution : Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies using isogenic compound libraries.

Methodological Challenges

Q. What advanced computational methods predict the crystallographic behavior of this compound derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model intermolecular interactions, predicting packing motifs and polymorphism. SHELXD-assisted charge-flipping methods resolve phase problems in X-ray datasets, particularly for twinned crystals .

Q. How do researchers mitigate sulfide oxidation during long-term storage or catalytic applications?

  • Storage : Argon-purged vials at –20°C with desiccants (molecular sieves).
  • Stabilizers : Radical scavengers (e.g., BHT) at 0.1% w/w prevent autoxidation.
  • Catalytic systems : Heterogeneous catalysts (e.g., Pd/C) under H2_2 atmospheres reduce disulfide formation .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound occasionally show anomalous splitting patterns?

Dynamic stereochemical effects (e.g., restricted rotation around the C–S bond) or paramagnetic impurities (e.g., trace metals) may distort signals. Remedies:

  • Temperature-dependent NMR : Heating to 60°C averages conformational exchange.
  • Chelation : EDTA washes remove metal contaminants .

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